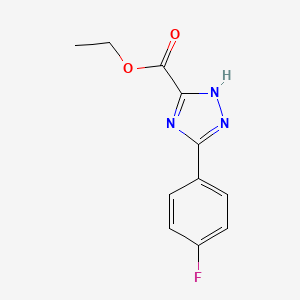
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the 4-fluorophenyl group enhances its biological activity, making it a valuable compound in drug discovery and development .
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester typically involves a multi-step process. One common method is the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding hydrazone. Cyclization of the hydrazone with formic acid yields the desired 1,2,4-triazole derivative .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol derivative.
Common reagents and conditions used in these reactions include organic solvents such as ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: It is used in the development of new drugs, particularly as an antifungal and anticancer agent.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific enzymes and receptors in the body. This interaction can inhibit the activity of enzymes such as carbonic anhydrase, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-fluorophenyl)-, ethyl ester include:
- **1H-1,2,4-Triazole-5
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-chlorophenyl)-, ethyl ester: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which can affect its biological activity.
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-bromophenyl)-, ethyl ester: The presence of a bromine atom can enhance the compound’s antimicrobial properties.
Properties
Molecular Formula |
C11H10FN3O2 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
ethyl 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15) |
InChI Key |
HYUHVWWMBXKVKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




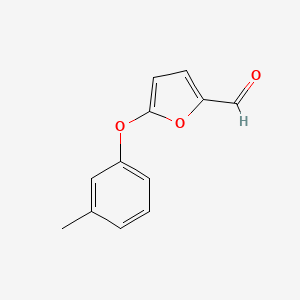

![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
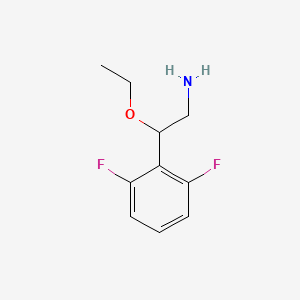
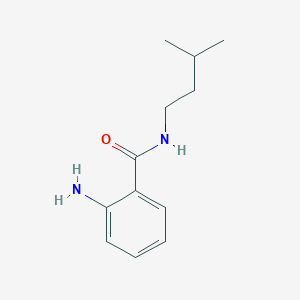


![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
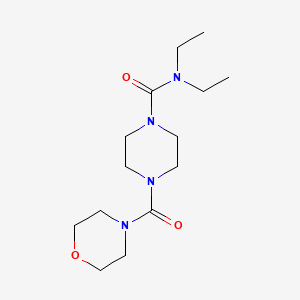
![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)

![3a,6-Dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B15096605.png)
